molecular formula C21H23N5O7 B13923797 [(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate

[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate

Cat. No.: B13923797
M. Wt: 457.4 g/mol
InChI Key: DAVWBZQYRSBWQU-QMTMVMCOSA-N
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Description

[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate is a complex organic compound with a unique structure that includes a purine base linked to a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include the protection of functional groups, formation of the glycosidic bond, and subsequent deprotection and acetylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like DNA and proteins.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of [(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate can be compared with similar compounds like acyclovir and ganciclovir. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitutions and potential for targeted therapeutic applications.

List of Similar Compounds

  • Acyclovir
  • Ganciclovir
  • Valacyclovir

Properties

Molecular Formula

C21H23N5O7

Molecular Weight

457.4 g/mol

IUPAC Name

[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C21H23N5O7/c1-11(27)30-10-14-8-15(32-12(2)28)19(33-14)26-17-16(18(29)25-20(22)24-17)23-21(26)31-9-13-6-4-3-5-7-13/h3-7,14-15,19H,8-10H2,1-2H3,(H3,22,24,25,29)/t14-,15+,19+/m0/s1

InChI Key

DAVWBZQYRSBWQU-QMTMVMCOSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1C[C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)OC(=O)C

Canonical SMILES

CC(=O)OCC1CC(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)OC(=O)C

Origin of Product

United States

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